molecular formula C20H25N3O3 B6438576 2-({1-[(3,4-dihydro-1H-2-benzopyran-1-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine CAS No. 2549035-53-0

2-({1-[(3,4-dihydro-1H-2-benzopyran-1-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine

Cat. No.: B6438576
CAS No.: 2549035-53-0
M. Wt: 355.4 g/mol
InChI Key: NZAZQTXKMYIOKO-UHFFFAOYSA-N
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Description

2-({1-[(3,4-Dihydro-1H-2-benzopyran-1-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methoxy group at position 5 and a piperidin-4-yloxy moiety at position 2. The piperidine ring is further functionalized with a 3,4-dihydro-1H-2-benzopyran (isochroman) group via a methylene linker. The isochroman moiety contributes lipophilicity, which may enhance membrane permeability, while the pyrimidine core offers opportunities for hydrogen bonding and π-π interactions in biological targets .

Properties

IUPAC Name

2-[1-(3,4-dihydro-1H-isochromen-1-ylmethyl)piperidin-4-yl]oxy-5-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-24-17-12-21-20(22-13-17)26-16-6-9-23(10-7-16)14-19-18-5-3-2-4-15(18)8-11-25-19/h2-5,12-13,16,19H,6-11,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAZQTXKMYIOKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)OC2CCN(CC2)CC3C4=CC=CC=C4CCO3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({1-[(3,4-dihydro-1H-2-benzopyran-1-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine is a complex organic molecule that has garnered attention for its potential biological activities. This article examines the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core with methoxy and benzopyran moieties, which are known for their diverse biological activities. The structural formula can be represented as follows:

C18H24N2O3\text{C}_{18}\text{H}_{24}\text{N}_2\text{O}_3

This molecular structure suggests potential interactions with various biological targets.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with similar benzopyran derivatives, including:

  • Antitumor Activity : Benzopyran compounds have been reported to exhibit significant antitumor properties. A review of 510 benzopyran compounds isolated from marine fungi indicated that approximately 33.9% demonstrated antitumor activity, with IC50 values often in the low micromolar range .
  • Antibacterial Effects : About 32.7% of the benzopyran compounds showed antibacterial properties, targeting various bacterial strains effectively .
  • Anti-inflammatory and Enzyme Inhibition : A smaller percentage exhibited anti-inflammatory effects (7.5%) and enzyme inhibitory activities (7.9%), which are crucial for therapeutic applications against chronic diseases .

The mechanisms through which 2-({1-[(3,4-dihydro-1H-2-benzopyran-1-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine exerts its biological effects are likely multifaceted:

  • Interaction with Enzymes : Similar compounds have been shown to inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism and synthesis of steroid hormones. For instance, certain benzopyran derivatives demonstrated IC50 values ranging from 5.3 to 24.4 μM against these enzymes .
  • Cell Cycle Arrest : Some studies suggest that benzopyran derivatives can induce cell cycle arrest in cancer cells, thereby inhibiting proliferation.
  • Reactive Oxygen Species (ROS) Modulation : These compounds may also influence ROS levels within cells, contributing to their cytotoxic effects against cancer cells.

Case Study 1: Anticancer Activity

A study evaluated various benzopyran derivatives against multiple cancer cell lines (e.g., HL-60, K562). The results indicated that certain derivatives had IC50 values between 0.7 and 14 μM, showcasing potent anticancer activity . This suggests that the structural modifications in the compound may enhance its efficacy against specific cancer types.

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of benzopyran compounds derived from marine sources. The results showed significant inhibition of bacterial growth at concentrations as low as 6.71 mg/mL against biofilm-forming bacteria . Such findings underscore the potential application of this compound in treating infections caused by resistant bacterial strains.

Data Tables

Biological ActivityPercentage (%)Example IC50 Values (μM)
Antitumor33.90.7 - 14
Antibacterial32.76.71
Anti-inflammatory7.5Not specified
Enzyme inhibition7.95.3 - 24.4

Comparison with Similar Compounds

The compound belongs to a broader class of pyrimidine derivatives with piperidine or fused bicyclic substituents. Below is a comparative analysis with structurally related analogs:

Structural Analogues with Pyrimidine-Piperidine Scaffolds
Compound Name Core Structure Key Substituents Synthesis Method Reference(s)
2-({1-[(3,4-Dihydro-1H-2-benzopyran-1-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine Pyrimidine 5-OCH₃, 2-O-(piperidin-4-yl) with isochroman-methyl Not explicitly described in evidence
8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one Pyrido[3,4-d]pyrimidin-4(3H)-one Piperazine-pyridylmethyl at position 8 Reductive amination with NaBH(OAc)₃ in DCM
4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one Chromeno[4,3-d]pyrimidin-5-one Piperidinophenyl at position 4, thioxo group One-step condensation with p-TsOH catalyst
2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one 1,3-Benzodioxolyl at position 2, piperazine at position 7 Patent-derived synthesis

Key Observations :

  • Core Diversity: The target compound’s pyrimidine core contrasts with fused pyrido-pyrimidinones (e.g., pyrido[3,4-d]pyrimidin-4(3H)-one) and chromeno-pyrimidines, which exhibit enhanced planarity and conjugation .
  • Substituent Effects : The isochroman-methyl group in the target compound differentiates it from analogs with benzodioxol (e.g., ) or chromene systems (e.g., ). These substituents modulate lipophilicity and steric bulk, influencing bioavailability and target binding.
Physicochemical and Pharmacokinetic Properties
  • Lipophilicity : The isochroman group in the target compound likely increases logP compared to analogs with polar piperazine or pyridyl substituents (e.g., ).
  • Hydrogen-Bonding Capacity: The 5-methoxy and pyrimidine N-atoms provide H-bond acceptors, similar to 2-thioxo chromeno-pyrimidines (e.g., ).
  • Bioavailability: Computational studies on chromeno-pyrimidines suggest good oral bioavailability due to moderate molecular weight (<500 Da) and balanced polarity . The target compound’s larger size (due to isochroman) may reduce permeability but enhance target affinity.
Patent and Clinical Relevance
  • In contrast, simpler pyrimidin-2(1H)-ones (e.g., ) are studied for antimicrobial or anti-inflammatory applications.

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